molecular formula C13H17NO2 B5752164 4-(2,5-dimethylbenzoyl)morpholine

4-(2,5-dimethylbenzoyl)morpholine

Cat. No.: B5752164
M. Wt: 219.28 g/mol
InChI Key: DDHUAZDSBQNQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylbenzoyl)morpholine, also known as DM-nitrophen, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology. The purpose of

Scientific Research Applications

4-(2,5-dimethylbenzoyl)morpholine has been used in a variety of scientific research applications. One of the most common applications is as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as this compound, that is activated by light to produce reactive oxygen species that can kill cancer cells.
This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. This compound has been found to be highly selective and sensitive for the detection of superoxide anion and hydrogen peroxide.
In addition, this compound has been used as a catalyst in organic synthesis reactions. This compound has been found to be an effective catalyst for the synthesis of various organic compounds, including benzimidazoles and benzoxazoles.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzoyl)morpholine is based on its ability to generate reactive oxygen species upon activation by light. The photosensitizer absorbs light energy and undergoes a series of chemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive oxygen species can then react with cellular components, such as lipids and proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition, this compound has been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,5-dimethylbenzoyl)morpholine in lab experiments is its ability to selectively generate reactive oxygen species upon activation by light. This allows researchers to study the effects of reactive oxygen species on cellular components in a controlled manner.
However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be cytotoxic at high concentrations and can induce apoptosis in normal cells as well as cancer cells.

Future Directions

There are several future directions for the use of 4-(2,5-dimethylbenzoyl)morpholine in scientific research. One area of interest is the development of new photosensitizers for photodynamic therapy. Researchers are exploring the use of this compound derivatives with improved selectivity and efficacy for cancer treatment.
Another area of interest is the development of new fluorescent probes for the detection of reactive oxygen species. Researchers are exploring the use of this compound derivatives with improved sensitivity and selectivity for the detection of specific reactive oxygen species.
Finally, researchers are exploring the use of this compound as a catalyst for the synthesis of new organic compounds. This compound has been found to be an effective catalyst for various organic synthesis reactions, and researchers are exploring its potential for the development of new drugs and materials.

Synthesis Methods

The synthesis of 4-(2,5-dimethylbenzoyl)morpholine involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Properties

IUPAC Name

(2,5-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUAZDSBQNQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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